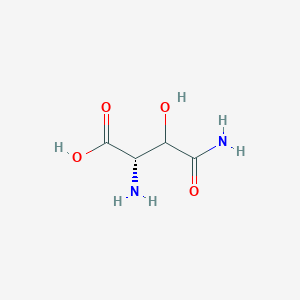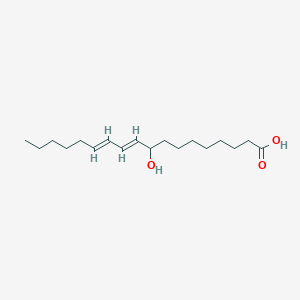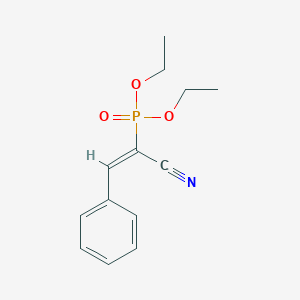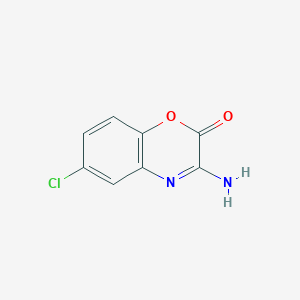
2-(Benzylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino)naphthalene-1,4-dione, also known as BAND, is a fluorescent dye used in various scientific research applications. It is a naphthalimide-based dye that has a unique chemical structure, making it an excellent candidate for studying biological systems.
Wirkmechanismus
The mechanism of action of 2-(Benzylamino)naphthalene-1,4-dione involves its ability to intercalate into DNA and RNA, causing a change in the fluorescence properties of the dye. This change in fluorescence can be used to detect changes in the conformation and structure of the biological molecules.
Biochemical and Physiological Effects:
2-(Benzylamino)naphthalene-1,4-dione has been shown to have minimal toxicity and does not interfere with the biological processes it is used to study. It has been used to study the effects of various drugs and compounds on biological systems, providing valuable insights into their mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Benzylamino)naphthalene-1,4-dione in lab experiments is its high sensitivity and selectivity for biological molecules. It is also relatively easy to use and can be applied to a variety of biological samples. However, one of the limitations of 2-(Benzylamino)naphthalene-1,4-dione is its photobleaching, which can limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are numerous future directions for the use of 2-(Benzylamino)naphthalene-1,4-dione in scientific research. One potential area of research is the development of new 2-(Benzylamino)naphthalene-1,4-dione derivatives with improved properties, such as increased sensitivity and reduced photobleaching. Additionally, 2-(Benzylamino)naphthalene-1,4-dione could be used in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's. Finally, 2-(Benzylamino)naphthalene-1,4-dione could be used to study the effects of environmental toxins on biological systems, providing valuable insights into the mechanisms of toxicity.
Synthesemethoden
The synthesis of 2-(Benzylamino)naphthalene-1,4-dione involves the reaction of 2-naphthaleneamine with phthalic anhydride in the presence of a catalyst. The reaction produces a yellowish powder, which is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino)naphthalene-1,4-dione has been widely used in various scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for detecting biological molecules, such as proteins, DNA, and RNA. It has also been used in the study of cellular processes, such as apoptosis, autophagy, and mitochondrial dysfunction.
Eigenschaften
Molekularformel |
C17H13NO2 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-(benzylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H13NO2/c19-16-10-15(18-11-12-6-2-1-3-7-12)17(20)14-9-5-4-8-13(14)16/h1-10,18H,11H2 |
InChI-Schlüssel |
DCPOAJXJBIMQSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)

![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)



![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)

![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
